molecular formula C6H8Cl4O B14482408 1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane CAS No. 64670-27-5

1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane

Cat. No.: B14482408
CAS No.: 64670-27-5
M. Wt: 237.9 g/mol
InChI Key: DKEXAOBNUKTHNW-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane is an organic compound that belongs to the class of ethers with a dichloromethyl group and a methyl group. It is known for its use in various chemical reactions and industrial applications, particularly in the formylation of aromatic compounds and as a chlorination agent in the formation of acid chlorides .

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions and amines are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to substitution reactions. It can also act as a chlorinating agent, facilitating the formation of acid chlorides and other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane is unique due to its specific reactivity and applications in formylation and chlorination reactions. Its ability to act as both a formylating reagent and a chlorinating agent sets it apart from other similar compounds .

Properties

CAS No.

64670-27-5

Molecular Formula

C6H8Cl4O

Molecular Weight

237.9 g/mol

IUPAC Name

1,1-dichloro-2-(dichloromethoxymethyl)-2-methylcyclopropane

InChI

InChI=1S/C6H8Cl4O/c1-5(2-6(5,9)10)3-11-4(7)8/h4H,2-3H2,1H3

InChI Key

DKEXAOBNUKTHNW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)COC(Cl)Cl

Origin of Product

United States

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